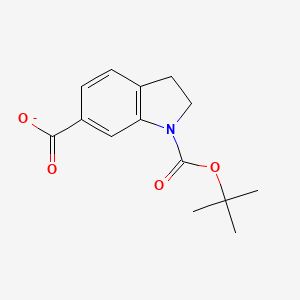

1H-Indole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester

Description

Historical Context of Indole Chemistry

Indole chemistry traces its origins to the mid-19th century, when Adolf von Baeyer first reduced oxindole to indole using zinc dust in 1866. Early investigations focused on natural dyes such as indigo, which could be chemically degraded to isatin and subsequently converted into indole derivatives. The structural elucidation of indole alkaloids like tryptophan in the 1930s marked a turning point, revealing indole’s ubiquity in biological systems and spurring synthetic innovations. These foundational discoveries laid the groundwork for modern indole-based drug discovery, with the Fischer indole synthesis emerging in 1883 as a pivotal method for constructing indole rings from arylhydrazones and carbonyl compounds.

Chemical Classification and Nomenclature

1H-Indole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester (CAS: 1220039-51-9) belongs to the indoline subclass, featuring a partially saturated indole nucleus. Its systematic IUPAC name reflects three key structural attributes:

- Bicyclic framework : The 2,3-dihydro-1H-indole core denotes a benzopyrrolidine system with one saturated bond in the pyrrole ring.

- Ester substituents : A tert-butyl ester at position 1 and a methyl ester at position 6.

- Carboxylic acid derivatives : The dicarboxylate groups at positions 1 and 6, stabilized as esters.

The molecular formula $$ \text{C}{15}\text{H}{19}\text{NO}_{4} $$ corresponds to a molar mass of 277.32 g/mol. Key spectral data include a predicted boiling point of 393.6°C and density of 1.181 g/cm³.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{19}\text{NO}_{4} $$ |

| Molar Mass | 277.32 g/mol |

| Boiling Point | 393.6°C (predicted) |

| Density | 1.181 g/cm³ (predicted) |

Significance in Organic and Medicinal Chemistry

This compound’s strategic ester placements enable selective transformations critical to pharmaceutical synthesis. The tert-butyl group acts as a steric shield, protecting the C1 carboxylate during reactions at C6. Such differential reactivity facilitates the synthesis of asymmetric indoline derivatives, which are prevalent in kinase inhibitors and serotonin receptor modulators. Additionally, the methyl ester at C6 offers a handle for further functionalization via hydrolysis or aminolysis, supporting combinatorial library development.

In medicinal contexts, indoline scaffolds exhibit enhanced metabolic stability compared to fully aromatic indoles, making them attractive for central nervous system (CNS) drug candidates. The compound’s potential as a synthetic precursor to bioactive molecules underscores its importance in hit-to-lead optimization campaigns.

Research Objectives and Scope

Current research objectives focus on three areas:

- Synthetic Methodology : Optimizing Fischer indole synthesis and transition-metal-catalyzed cyclizations to improve yields of 1,6-dicarboxylated indolines.

- Protecting Group Strategies : Investigating orthogonal deprotection techniques for tert-butyl and methyl esters under mild conditions.

- Biological Evaluation : Screening derivatives for activity against neurodegenerative targets such as acetylcholinesterase and monoamine oxidases.

Properties

Molecular Formula |

C14H16NO4- |

|---|---|

Molecular Weight |

262.28 g/mol |

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-6-carboxylate |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-6-9-4-5-10(12(16)17)8-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17)/p-1 |

InChI Key |

QAODAHHBCGSYTN-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Construction of the 2,3-Dihydroindole Skeleton

The 2,3-dihydroindole scaffold is typically synthesized via partial hydrogenation of indole derivatives or cyclization of substituted anilines. For example, 2-alkynylaniline precursors undergo palladium-catalyzed oxidative carbonylation to form indole-3-carboxylic esters. Adapting this approach, 2-alkynylanilines with internal triple bonds are cyclized under 20 atm CO/air (4:1) at 100°C using PdI₂/KI catalysis, yielding indole carboxylates in 50–84% yields. Hydrogenation of the resulting indole’s 2,3-double bond using H₂/Pd-C provides the dihydroindole core.

Introduction of the 6-Carboxylic Acid Group

A two-step oxidation sequence converts 6-hydroxymethyl intermediates to carboxylic acids. In a representative protocol, 2,3-dihydro-6-(hydroxymethyl)indole-1-carboxylic acid tert-butyl ester is oxidized to the 6-formyl derivative using Dess-Martin periodinane (DMP) in dichloromethane (86% yield). Subsequent oxidation of the aldehyde to the carboxylic acid employs KMnO₄ in acidic or Jones reagent conditions, though specific yields for this step require further optimization.

tert-Butyl Ester Protection at Position 1

Direct Esterification Strategies

The tert-butyl ester at position 1 is introduced via Steglich esterification or acid-catalyzed transesterification. For instance, treating 2,3-dihydroindole-1-carboxylic acid with tert-butanol and dicyclohexylcarbodiimide (DCC) in dimethylaminopyridine (DMAP) affords the protected ester in high yields. Alternatively, Boc anhydride-mediated protection under basic conditions (e.g., pyridine/DMAP) is effective, as demonstrated in analogous indole carboxylate syntheses.

Sequential Protection and Deprotection

Orthogonal protection schemes enable selective functionalization. In one route, the 1-position is protected as a tert-butyl ester early in the synthesis, while the 6-hydroxymethyl group is oxidized post-protection. This approach avoids interference between oxidation and esterification steps, ensuring high regioselectivity.

Integrated Synthetic Routes

Patent-Eligible Method from EP2123637

A scalable route from EP2123637 involves:

- Oxidation of 6-Hydroxymethyl Intermediate :

- Reactant: 2,3-dihydro-6-(hydroxymethyl)indole-1-carboxylic acid tert-butyl ester (163 mg, 0.654 mmol).

- Reagent: Dess-Martin periodinane (290 mg, 0.68 mmol) in dichloromethane.

- Conditions: 30 min at 20°C.

- Workup: Extraction with ethyl acetate, MgSO₄ drying, and silica gel chromatography (hexane/ethyl acetate).

- Yield: 86% (140 mg).

Palladium-Mediated Carbonylation Approach

Adapting methodologies from palladium-catalyzed indole syntheses, a bromide at position 6 undergoes carbonylative esterification:

- Bromination : N-Bromosuccinimide (NBS) in DMF installs bromide at position 6.

- Carbonylation :

- Hydrolysis : Basic hydrolysis (NaOH/MeOH) converts the 6-methyl ester to carboxylic acid, preserving the tert-butyl group.

Comparative Analysis of Methods

Mechanistic and Optimization Insights

- Dess-Martin Oxidation : The hypervalent iodine reagent mediates alcohol-to-aldehyde oxidation via a concerted mechanism, avoiding over-oxidation to carboxylic acids. Subsequent aldehyde oxidation necessitates stronger agents (e.g., KMnO₄).

- Palladium Catalysis : Oxidative carbonylation proceeds through Pd⁰/PdII cycles, with KI enhancing catalyst stability by mitigating iodide loss.

- Acid Stability : The tert-butyl ester’s resistance to acidic conditions (e.g., TFA) enables selective deprotection of Boc groups during synthesis.

Chemical Reactions Analysis

1H-Indole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Electrophilic substitution reactions are common for indole derivatives, where the indole ring can be functionalized at various positions using reagents like halogens, sulfonyl chlorides, or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1H-Indole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

Biology: Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound may be used in the development of new therapeutic agents.

Medicine: The compound’s potential pharmacological activities make it a candidate for drug discovery and development, particularly in targeting specific biological pathways.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable indole core

Mechanism of Action

The mechanism of action of 1H-Indole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. For example, they may inhibit the activity of certain kinases or interact with DNA to influence gene expression. The exact mechanism depends on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds are structurally and functionally relevant for comparison:

Compound A : 1H-Indole-1,6-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) 6-methyl ester (CAS 848357-46-0)

- Molecular Formula: C₁₅H₁₈BNO₆

- Molecular Weight : 319.12 g/mol

- The tert-butyl and methyl esters at positions 1 and 6 mirror the target compound’s esterification pattern .

Compound B : 2,3(1H)-Isoquinolinedicarboxylic acid, 6-borono-3,4-dihydro-, 2-(1,1-dimethylethyl) 3-methyl ester (CAS 897375-70-1)

- Molecular Formula: C₁₆H₂₂BNO₆

- Molecular Weight : 335.16 g/mol

- Key Features: Features an isoquinoline core instead of indole, with a boronic acid substituent and partial saturation (3,4-dihydro). The ester groups at positions 2 and 3 differ in spatial arrangement compared to the target compound .

Compound C : 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate ()

Comparative Analysis

Table 1: Structural and Physical Comparison

| Property | Target Compound (Dihydroindole) | Compound A (Boronoindole) | Compound B (Isoquinoline) | Compound C (Unsaturated Indole) |

|---|---|---|---|---|

| Core Structure | 2,3-Dihydroindole | Indole + Boronic Acid | Dihydroisoquinoline | Indole |

| Molecular Formula | Not explicitly listed | C₁₅H₁₈BNO₆ | C₁₆H₂₂BNO₆ | C₁₅H₁₇NO₄ |

| Molecular Weight | ~275–300 (estimated) | 319.12 | 335.16 | 275.30 |

| Functional Groups | Esters (tert-butyl, methyl) | Boronic acid, esters | Boronic acid, esters | Esters (tert-butyl, methyl) |

| Reactivity | Moderate (dihydro core) | High (boron-mediated) | High (boron + isoquinoline) | Low (no boron) |

| LogP | ~3.8 (estimated) | Not provided | Not provided | 3.84 |

Notes on Limitations and Contradictions

- Data for Compounds A and B lack detailed physical properties (e.g., boiling points, logP) .

- Analogues in and suggest possible naming inconsistencies or typographical errors in the query.

Biological Activity

1H-Indole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester is a compound that belongs to the indole family, characterized by its unique bicyclic structure comprising a benzene ring fused to a pyrrole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NO4, with a molecular weight of approximately 263.293 g/mol. The structure features two carboxylic acid groups at the 1 and 6 positions of the indole ring and an ester functional group derived from tert-butyl alcohol at the 1 position. The presence of these functional groups contributes to its chemical reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H17NO4 |

| Molecular Weight | 263.293 g/mol |

| Structure | Indole-based compound |

Biological Activity Overview

Research on the biological activity of indole derivatives has shown that they exhibit a variety of pharmacological effects, including antiviral, antibacterial, antifungal, and anticancer properties. The specific biological activities associated with 1H-Indole-1,6-dicarboxylic acid derivatives are still under investigation but show promise based on related compounds.

Antiviral Activity

Indole derivatives have been identified as potential inhibitors of various viral enzymes, including HIV integrase. For instance, studies on structurally similar compounds indicate that modifications to the indole core can enhance antiviral efficacy. In particular, indole-2-carboxylic acid derivatives have demonstrated significant inhibitory activity against HIV-1 integrase with IC50 values ranging from 3.11 μM to 32.37 μM depending on structural modifications .

Study on Indole Derivatives

A recent study evaluated a series of indole derivatives for their ability to inhibit HIV-1 integrase. The findings revealed that specific substitutions at the C3 position significantly enhanced antiviral activity compared to the parent compound. For example:

- Compound 17a exhibited an IC50 value of 3.11 μM , indicating strong inhibitory activity.

- Modifications led to improved interactions with the active site of integrase through metal chelation and π–π stacking interactions with viral DNA .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlighted that:

- The presence of electron-withdrawing groups at specific positions on the indole ring could enhance binding affinity.

- Compounds with dual carboxylic functionalities showed increased solubility and biological activity compared to simpler indoles .

Comparative Analysis with Related Compounds

To understand the uniqueness of 1H-Indole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester, a comparison with similar indole derivatives is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Methylindole | C9H9N | Simple methyl substitution; less complex than target |

| Indole-3-acetic acid | C10H9NO2 | Plant hormone; single carboxylic group |

| Indole-2-carboxylic acid | C9H7NO2 | Contains one carboxylic group; lacks diester functionality |

The dual carboxylic acid functionality combined with a tert-butyl ester group in the target compound may enhance its solubility and biological activity compared to simpler derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.